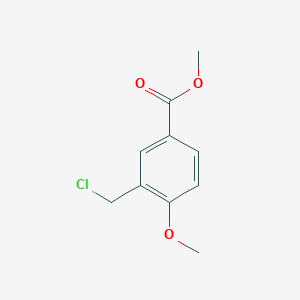

Methyl 3-(chloromethyl)-4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(chloromethyl)-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMLVQZGDANIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511503 | |

| Record name | Methyl 3-(chloromethyl)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36755-02-9 | |

| Record name | Methyl 3-(chloromethyl)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis and Derivatization Approaches for Methyl 3 Chloromethyl 4 Methoxybenzoate

Established and Emerging Synthetic Pathways

The creation of methyl 3-(chloromethyl)-4-methoxybenzoate can be approached from several angles, each with its own set of precursors and reaction conditions.

Chloromethylation of Methyl Benzoate (B1203000) Precursors

Direct chloromethylation of a substituted methyl benzoate is a primary strategy. This typically involves reacting methyl 4-methoxybenzoate (B1229959) with a source of formaldehyde (B43269) and hydrogen chloride. dur.ac.uk The methoxy (B1213986) group on the benzene (B151609) ring activates it towards electrophilic substitution, but can direct the incoming chloromethyl group to various positions. dur.ac.uk Therefore, careful control of reaction conditions is necessary to favor the desired 3-position isomer. While chloromethyl methyl ether is a potential reagent, its carcinogenic nature has led to the exploration of safer alternatives. dur.ac.ukorgsyn.org

Another approach is the side-chain chlorination of a methyl-substituted precursor, such as methyl 3-methyl-4-methoxybenzoate. acs.orgbohrium.com This method directly targets the methyl group for chlorination, offering a more regioselective route to the final product.

Multi-step Synthesis Involving Esterification, Chloromethylation, or Substitution

Multi-step syntheses provide greater control over the final product's structure. A common starting point is a benzoic acid derivative that is first esterified and then subjected to chlorination. For instance, p-methylbenzoic acid can be esterified with methanol (B129727) to yield methyl p-methylbenzoate, which is then chlorinated. google.com

In cases where the desired substitution pattern is not easily achieved through direct chlorination, a sequence involving other functional group transformations is employed. For example, a synthetic route to a related compound, gefitinib (B1684475), starts with the alkylation of methyl 3-hydroxy-4-methoxybenzoate, followed by a series of reactions including nitration, reduction, cyclization, and chlorination. mdpi.comnih.govresearchgate.net This highlights how complex molecules can be assembled through a step-wise approach, where the chloromethyl group might be introduced at a later stage.

The chloromethylation of benzoic acid derivatives can be challenging due to the deactivating nature of the carboxyl group. google.com However, under specific conditions using reagents like paraformaldehyde and aluminum chloride in solvents such as chloroform, the reaction can proceed. google.com

| Starting Material | Key Transformation | Reagents | Product |

| Methyl 4-methoxybenzoate | Electrophilic Chloromethylation | Formaldehyde, HCl | Methyl 3-(chloromethyl)-4-methoxybenzoate (and isomers) |

| Methyl 3-methyl-4-methoxybenzoate | Side-chain Chlorination | TCCA, NHPI | Methyl 3-(chloromethyl)-4-methoxybenzoate |

| p-Methylbenzoic acid | Esterification, then Chlorination | 1. Methanol 2. Chlorine, UV light | Methyl 4-(chloromethyl)benzoate |

| Methyl 3-hydroxy-4-methoxybenzoate | Alkylation, further steps | 1-bromo-3-chloropropane (B140262), K2CO3 | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate |

Alkylation Strategies for Related Methoxybenzoate Derivatives (e.g., from methyl 3-hydroxy-4-methoxybenzoate)

Alkylation of hydroxy-substituted methoxybenzoates is a key step in building more complex molecules. For instance, methyl 3-hydroxy-4-methoxybenzoate can be alkylated using 1-bromo-3-chloropropane in the presence of a base like potassium carbonate. mdpi.comnih.gov This reaction introduces a side chain that can be further modified. While this specific example does not directly yield the chloromethyl group, it demonstrates a versatile strategy for functionalizing the benzoate ring, which could be adapted to introduce a chloromethyl precursor.

Methodological Advancements in Benzylic Chlorination

Recent advancements in chlorination methods have focused on developing milder and more selective reagents and reaction conditions, particularly for benzylic positions.

Utilization of Trichloroisocyanuric Acid (TCCA) and N-Hydroxyphthalimide (NHPI)

A significant development in benzylic chlorination is the use of Trichloroisocyanuric Acid (TCCA) as a chlorine source in combination with a radical initiator like N-hydroxyphthalimide (NHPI). acs.orgbohrium.comresearchgate.net This system allows for the controlled monochlorination of benzylic C-H bonds at room temperature. acs.orgbohrium.comresearchgate.net The method is particularly effective for arenes with electron-withdrawing groups, providing moderate to good yields. acs.orgbohrium.comresearchgate.net Notably, this approach has been successfully applied to the direct side-chain chlorination of methyl 3-methylbenzoate (B1238549) to afford methyl 3-(chloromethyl)benzoate. acs.orgbohrium.comresearchgate.net The addition of catalytic amounts of CBr4 can accelerate the reaction by forming chain-carrying tribromomethyl radicals (•CBr3). acs.orgbohrium.comresearchgate.net

| Reagent System | Substrate Example | Key Features | Yield |

| TCCA, NHPI | Methyl 3-methylbenzoate | Mild conditions (25-30 °C), controlled monochlorination | Moderate to good (50-85% for electron-withdrawing groups) acs.orgbohrium.comresearchgate.net |

| TCCA, NHPI, CBr4 | Arenes | Reduced reaction times | Not specified |

Radical Initiated Chlorination Reactions

Free radical chlorination is a well-established method for the side-chain halogenation of toluene (B28343) and its derivatives. aakash.ac.invaia.comchemguide.co.uk This reaction is typically initiated by UV light or a chemical initiator, which generates chlorine radicals. aakash.ac.inchemguide.co.uk These radicals then abstract a hydrogen atom from the benzylic position of the toluene derivative, creating a resonance-stabilized benzyl (B1604629) radical. vaia.com This radical subsequently reacts with a chlorine molecule to form the benzyl chloride product and another chlorine radical, thus propagating the chain reaction. vaia.comchemguide.co.uk While effective, this method can sometimes lead to multiple substitutions if not carefully controlled. chemguide.co.uk The reaction is generally carried out in the absence of Lewis acids, which would favor electrophilic substitution on the aromatic ring. aakash.ac.inresearchgate.net

Control of Reaction Conditions and Selectivity (e.g., temperature, stoichiometry)

The synthesis of methyl 3-(chloromethyl)-4-methoxybenzoate, a substituted aromatic compound, typically involves the chloromethylation of a precursor like methyl 4-methoxybenzoate. The control of reaction parameters such as temperature and stoichiometry is critical to achieve the desired product selectively and to minimize the formation of byproducts.

Temperature: Reaction temperature is a pivotal factor in controlling the selectivity of chloromethylation reactions. In related syntheses, such as the chlorination of methyl p-methylbenzoate, the reaction can proceed between 70°C and 140°C. However, temperatures exceeding 140°C can lead to a sharp increase in high-boiling point impurities, which may arise from side reactions like dichlorination or substitution on the phenyl ring. google.com For optimal selectivity, a preferred temperature range is often narrower, for instance, 100°C-110°C. google.com In other chloromethylation procedures, initial cooling of the reaction mixture to between 5-10°C before the addition of reagents is employed, followed by careful management to keep the internal temperature below 25°C during the addition of catalysts or promoters. orgsyn.org This control is essential to manage the exothermic nature of the reaction and prevent undesired side reactions.

Table 1: Key Parameters for Controlled Chloromethylation Reactions

| Parameter | Controlled Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | Maintain between 100-110°C or below 25°C depending on the specific reagents. | To minimize the formation of high-boiling point impurities and prevent side reactions on the phenyl ring. | google.comorgsyn.org |

| Conversion Rate | Control at 30-35% per pass. | To significantly reduce the generation of byproducts like dichlorinated species. | google.com |

Purification and Characterization Methodologies in Synthetic Organic Chemistry

Following the synthesis, a critical phase involves the isolation and purification of the target compound, Methyl 3-(chloromethyl)-4-methoxybenzoate, from the reaction mixture, followed by its structural confirmation using spectroscopic techniques.

Column chromatography is a fundamental and widely used technique for the purification of synthesized organic compounds. rsc.orgrsc.org For products like substituted methyl benzoates, this method is highly effective in separating the desired compound from unreacted starting materials, catalysts, and byproducts.

The crude product mixture is typically dissolved in a minimum amount of a suitable solvent and adsorbed onto a solid stationary phase, most commonly silica (B1680970) gel (e.g., 100-200 or 200-300 mesh size). rsc.orgrsc.org A carefully selected solvent system, known as the eluent or mobile phase, is then passed through the column. For benzoate esters, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane. rsc.org By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column based on their affinity for the stationary phase. The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

For analogous compounds such as methyl p-chloromethyl benzoate, purification can also be achieved through vacuum distillation, which separates compounds based on differences in their boiling points under reduced pressure. google.com This method is particularly useful for thermally stable, volatile compounds.

Once purified, the identity and structure of Methyl 3-(chloromethyl)-4-methoxybenzoate must be unequivocally confirmed. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the compound, which confirms its molecular weight. For Methyl 3-(chloromethyl)-4-methoxybenzoate (C₁₀H₁₁ClO₃), the expected molecular weight is approximately 214.65 g/mol . sigmaaldrich.com High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. Predicted mass spectrometry data indicates expected adducts, such as [M+H]⁺ at m/z 215.04695 and [M+Na]⁺ at m/z 237.02889. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of a molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 3-(chloromethyl)-4-methoxybenzoate, one would expect to see distinct signals for the aromatic protons, the chloromethyl (-CH₂Cl) protons, the methoxy (-OCH₃) protons, and the ester methyl (-COOCH₃) protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.

¹³C NMR: Provides information about the different types of carbon atoms in the molecule. Each unique carbon atom in the structure will give a distinct signal.

While specific, published experimental spectra for Methyl 3-(chloromethyl)-4-methoxybenzoate are not detailed in the provided search results, data for analogous structures can be used for comparison. For example, the related compound methyl 4-(bromomethyl)-3-methoxybenzoate shows characteristic signals for the methoxy group (δ 3.92 ppm, s, 3H) and the benzylic protons (δ 4.45 ppm, s, 2H), with the aromatic protons appearing as a multiplet (δ 7.00-7.65 ppm, m, 3H). A similar pattern would be expected for the target compound, with slight variations in chemical shifts due to the difference in electronegativity between chlorine and bromine.

Table 2: Predicted Spectroscopic Data for Methyl 3-(chloromethyl)-4-methoxybenzoate

| Technique | Parameter | Expected Observation/Value | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight | 214.65 g/mol | sigmaaldrich.com |

| [M+H]⁺ (m/z) | 215.04695 | uni.lu | |

| [M+Na]⁺ (m/z) | 237.02889 | uni.lu | |

| ¹H NMR | Aromatic Protons | Signals in the aromatic region (approx. 7.0-8.0 ppm) showing splitting patterns consistent with 1,2,4-substitution. | rsc.org |

| Chloromethyl Protons (-CH₂Cl) | A singlet around 4.5-4.7 ppm. | ||

| Methoxy Protons (-OCH₃) | A singlet around 3.9 ppm. | rsc.org | |

| Ester Methyl Protons (-COOCH₃) | A singlet around 3.9 ppm. | rsc.org | |

| ¹³C NMR | Carbonyl Carbon (C=O) | Signal around 166-167 ppm. | rsc.org |

| Aromatic & Methoxy Carbons | Multiple signals in the range of 110-160 ppm. | rsc.org | |

| Ester & Methoxy Methyl Carbons | Signals around 51-56 ppm. | rsc.org | |

| Chloromethyl Carbon (-CH₂Cl) | Signal around 40-45 ppm. | N/A |

Mechanistic Insights and Reactivity Profiles of Methyl 3 Chloromethyl 4 Methoxybenzoate

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group attached to the benzene (B151609) ring is a key site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable precursor for various target molecules.

The benzylic chloride in Methyl 3-(chloromethyl)-4-methoxybenzoate is susceptible to attack by a range of nucleophiles. The lone pair of electrons on nucleophiles like amines and alcohols can displace the chloride ion, forming a new carbon-nucleophile bond. ucsb.edusavemyexams.com These reactions typically proceed via an SN2 mechanism, particularly with primary and secondary alcohols. libretexts.org

For instance, the reaction with amines leads to the formation of the corresponding amino derivatives. savemyexams.com Similarly, alcohols can act as nucleophiles, resulting in the formation of ethers. The reactivity of these nucleophiles is a critical factor, with negatively charged species generally exhibiting higher nucleophilicity than their neutral counterparts. ucsb.edu For example, an alkoxide ion (RO-) would be a more potent nucleophile than its corresponding alcohol (ROH).

A general representation of the nucleophilic substitution on the chloromethyl group is as follows:

R-CH₂-Cl + Nu⁻ → R-CH₂-Nu + Cl⁻

Where R represents the 4-methoxybenzoyl group and Nu⁻ represents a generic nucleophile.

The table below provides examples of nucleophilic substitution reactions involving the chloromethyl group.

| Nucleophile | Product | Reaction Type |

| Amine (R'-NH₂) | Methyl 3-((R'-amino)methyl)-4-methoxybenzoate | Nucleophilic Substitution |

| Alcohol (R'-OH) | Methyl 3-((R'-oxy)methyl)-4-methoxybenzoate | Nucleophilic Substitution |

This table illustrates the versatility of the chloromethyl group in forming new carbon-heteroatom bonds.

In some cases, mechanochemical methods have been developed for the nucleophilic substitution of alcohols, offering a more sustainable, solvent-free approach. researchgate.netnih.gov

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the context of chlorobenzoate analogues, the position of the chloro substituent on the aromatic ring significantly influences the reaction's regioselectivity. For instance, studies on the reaction of methyl chlorobenzoate isomers with trimethylstannyl anions have shown that the relative reactivity of the chlorine leaving group is para ≥ ortho ≫ meta. researchgate.netrsc.org This indicates a clear preference for substitution at the para and ortho positions over the meta position.

While Methyl 3-(chloromethyl)-4-methoxybenzoate itself is achiral, stereochemical considerations become important when either the nucleophile or the substrate has a chiral center. In such cases, SN2 reactions are known to proceed with an inversion of configuration at the chiral center. For benzylic substrates, S_N1 reactions can also occur, which would lead to a racemic mixture of products due to the formation of a planar carbocation intermediate. libretexts.org The choice between S_N1 and S_N2 pathways is influenced by factors such as the stability of the potential carbocation, the strength of the nucleophile, and the solvent polarity.

Beyond the more common S_N1 and S_N2 pathways, aromatic compounds can also undergo substitution via a radical-nucleophilic substitution (SRN1) mechanism. wikipedia.org This multi-step process involves radical and radical anion intermediates and is particularly relevant for aryl halides. wikipedia.orgresearchgate.net The SRN1 mechanism is initiated by the transfer of an electron to the aromatic substrate, forming a radical anion. This intermediate then fragments, losing the halide ion to form an aryl radical. The aryl radical subsequently reacts with a nucleophile to generate a new radical anion, which propagates the chain reaction by transferring an electron to another substrate molecule. wikipedia.org

The general mechanism for an SRN1 reaction is as follows:

Initiation: Ar-X + e⁻ → [Ar-X]•⁻

Propagation:

[Ar-X]•⁻ → Ar• + X⁻

Ar• + Nu⁻ → [Ar-Nu]•⁻

[Ar-Nu]•⁻ + Ar-X → Ar-Nu + [Ar-X]•⁻

While direct studies on the SRN1 reactivity of Methyl 3-(chloromethyl)-4-methoxybenzoate are not extensively documented, research on related chlorobenzoate analogues provides valuable insights. For example, reactions of methyl 2,5-dichlorobenzoate (B1240473) and methyl 3,6-dichloro-2-methoxybenzoate (B1229588) with sulfur-centered nucleophiles have been shown to proceed through an SRN1 mechanism. researchgate.net Similarly, various methyl chlorobenzoate isomers react with trimethylstannyl anions via an SRN1 pathway. researchgate.netrsc.org These findings suggest that under appropriate conditions, such as the presence of a potent electron donor, the chloromethyl group of the title compound could also potentially participate in SRN1 reactions.

Transformations of the Ester Functional Group

The methyl ester functionality of Methyl 3-(chloromethyl)-4-methoxybenzoate provides another avenue for chemical modification, allowing for structural diversification and the synthesis of a range of derivatives.

While the title compound is already an ester, it can be considered a starting point for further esterification or transesterification reactions. These reactions are crucial for creating a library of structurally diverse compounds. For instance, the ester group can be modified by reacting the parent carboxylic acid (3-(chloromethyl)-4-methoxybenzoic acid) with different alcohols in the presence of an acid catalyst. mdpi.com This process, known as Fischer esterification, is a reversible reaction.

| Reactant 1 | Reactant 2 | Product |

| 3-(chloromethyl)-4-methoxybenzoic acid | Methanol (B129727) | Methyl 3-(chloromethyl)-4-methoxybenzoate |

| 3-(chloromethyl)-4-methoxybenzoic acid | Ethanol (B145695) | Ethyl 3-(chloromethyl)-4-methoxybenzoate |

This table demonstrates how different esters can be synthesized from the corresponding carboxylic acid.

The use of solid acid catalysts, such as those based on zirconium and titanium, has been explored for the synthesis of methyl benzoates, offering a potentially more environmentally friendly alternative to traditional acid catalysts. mdpi.com

The ester group of Methyl 3-(chloromethyl)-4-methoxybenzoate can be hydrolyzed back to the corresponding carboxylic acid, 3-(chloromethyl)-4-methoxybenzoic acid. This reaction can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The reaction is typically performed by heating the ester in the presence of a strong acid and an excess of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a base, such as sodium hydroxide (B78521), is used to hydrolyze the ester. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Redox Chemistry and Other Transformations of Aromatic Benzoates

The reactivity of Methyl 3-(chloromethyl)-4-methoxybenzoate is dictated by its functional groups: the methyl ester, the chloromethyl group, and the substituted benzene ring. This section explores the redox chemistry and other significant transformations involving the benzoate (B1203000) moiety of the molecule.

Oxidation Reactions (e.g., to corresponding carboxylic acids)

The oxidation of the methyl ester group in Methyl 3-(chloromethyl)-4-methoxybenzoate to its corresponding carboxylic acid, 3-(chloromethyl)-4-methoxybenzoic acid, is fundamentally a hydrolysis reaction. This transformation, often termed saponification when carried out under basic conditions, is a common and well-established reaction for esters.

The process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to give the final carboxylic acid product.

While specific literature detailing the hydrolysis of Methyl 3-(chloromethyl)-4-methoxybenzoate is not prevalent, the synthesis of related chloromethyl benzoic acids is documented, suggesting the feasibility of this reaction. For instance, methods for the synthesis of 3-chloromethyl benzoic acid from precursors like chlorobenzoyl chloride demonstrate the stability of the chloromethyl group under certain reaction conditions that lead to the formation of a benzoic acid derivative osti.gov. The hydrolysis of methyl benzoates is a standard organic transformation youtube.com.

Table 1: General Conditions for Ester Hydrolysis

| Reagents | Conditions | Product |

| Sodium Hydroxide (aq) | Reflux | Sodium 3-(chloromethyl)-4-methoxybenzoate |

| Hydrochloric Acid (aq) | Acidification | 3-(chloromethyl)-4-methoxybenzoic acid |

This two-step procedure is a reliable method for converting aromatic methyl esters to their corresponding carboxylic acids.

Reduction Reactions (e.g., to corresponding benzyl (B1604629) alcohols)

The reduction of the ester functionality in Methyl 3-(chloromethyl)-4-methoxybenzoate to the corresponding primary alcohol, (3-(chloromethyl)-4-methoxyphenyl)methanol, requires a potent reducing agent. The ester carbonyl is less electrophilic than that of aldehydes or ketones, making it resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄) under standard conditions acs.orgresearchgate.net.

However, the reduction of aromatic esters using NaBH₄ can be achieved under specific conditions, such as in the presence of additives like lithium chloride (LiCl) or at elevated temperatures in solvents like diglyme (B29089) acs.orgnih.govrsc.org. A sodium borohydride-methanol system in refluxing THF has also been shown to be effective for reducing various aromatic esters to their corresponding alcohols in good yields osti.goviastate.edu. The presence of electron-donating groups, such as the methoxy (B1213986) group on the aromatic ring of the target molecule, can decrease the reactivity of the carbonyl group, sometimes necessitating the use of these more forcing conditions or additives nih.govrsc.org.

The most common and effective reagent for the reduction of esters to primary alcohols is Lithium Aluminum Hydride (LiAlH₄) mdpi.commdpi.commdpi.com. This powerful reducing agent readily converts both aliphatic and aromatic esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide intermediate youtube.com. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol youtube.com.

Table 2: Reagents for the Reduction of Aromatic Esters

| Reagent | Typical Conditions | Reactivity with Esters | Product |

| Sodium Borohydride (NaBH₄) | Methanol/THF, reflux; or with additives (e.g., LiCl) | Low to moderate | (3-(chloromethyl)-4-methoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by H₃O⁺ workup | High | (3-(chloromethyl)-4-methoxyphenyl)methanol |

Given the reactivity of LiAlH₄, it is the preferred reagent for a clean and high-yielding conversion of Methyl 3-(chloromethyl)-4-methoxybenzoate to (3-(chloromethyl)-4-methoxyphenyl)methanol.

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Building Block Utility in Complex Molecule Construction

The specific arrangement of functional groups on the benzene (B151609) ring of Methyl 3-(chloromethyl)-4-methoxybenzoate provides a reactive handle for a variety of chemical transformations. The chloromethyl group, in particular, serves as a key site for nucleophilic substitution and Friedel-Crafts type reactions, enabling the extension of the carbon skeleton and the introduction of diverse functionalities.

Precursor in Pharmaceutical Synthesis

The structural framework of Methyl 3-(chloromethyl)-4-methoxybenzoate is present in precursors used for the synthesis of complex pharmaceutical agents. While direct synthesis of vasodilators like taprostene (B27798) from this specific compound is not prominently documented, the utility of closely related substituted benzoates is well-established in medicinal chemistry. For instance, a related compound, methyl 3-hydroxy-4-methoxybenzoate, serves as the starting material for a novel synthesis of gefitinib (B1684475), an anticancer drug used to treat chemoresistant non-small cell lung cancer. nih.govnih.gov In this multi-step synthesis, the initial scaffold undergoes alkylation, nitration, reduction, cyclization, and amination reactions to build the complex quinazoline (B50416) structure of the final drug. nih.govnih.govmdpi.com The chloromethyl moiety in the title compound offers a reactive electrophilic site, making it a suitable precursor for introducing the benzoate (B1203000) core into larger molecules through reactions with various nucleophiles, a common strategy in the assembly of potential antibiotics and anti-inflammatory agents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClO₃ | sigmaaldrich.comuni.lu |

| Molecular Weight | 214.65 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | GGMLVQZGDANIEE-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

| Monoisotopic Mass | 214.03967 Da | uni.lu |

Intermediate in Agrochemical Development

Methyl chloromethylbenzoates are recognized as important intermediates in the synthesis of agrochemicals. google.com The reactivity of the chloromethyl group allows for its use in constructing molecules with potential herbicidal or pesticidal properties. The general method for preparing such intermediates involves the esterification of the corresponding p-methylbenzoic acid, followed by side-chain chlorination. google.com This process yields a functionalized benzene ring that can be further elaborated into more complex structures tailored for specific agricultural applications. The presence of the methoxy (B1213986) and methyl ester groups can also influence the uptake, transport, and mode of action of the final agrochemical product within the target organism.

Role in the Synthesis of Heterocyclic Compounds and Other Functionalized Aromatic Systems

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Methyl 3-(chloromethyl)-4-methoxybenzoate is a valuable precursor for creating functionalized aromatic and heterocyclic systems. The chloromethyl group is an excellent electrophile for alkylating a wide range of nucleophiles, including amines, phenols, and thiols, leading to the formation of new carbon-heteroatom bonds. This reactivity is fundamental to building precursors for cyclization reactions.

For example, the synthesis of gefitinib from a related hydroxy-benzoate involves the construction of a quinazoline ring system. nih.govmdpi.com Similarly, the chloromethyl group can be used to introduce the methoxy- and ester-substituted benzyl (B1604629) moiety onto a nitrogen or oxygen atom within an existing heterocycle or in a molecule that will subsequently undergo cyclization to form a heterocyclic ring, such as a pyran, oxazine, or benzimidazole (B57391). nih.gov This strategic introduction of the substituted aromatic ring is crucial for developing compounds with specific electronic and photophysical properties for applications like organic light-emitting diodes (OLEDs) or as scaffolds for biologically active molecules. nih.gov

Molecular Modification for Enhanced Properties

Molecular modification is a key strategy in drug discovery used to refine the properties of a lead compound to improve its efficacy, safety, and druggability. biomedres.us The structure of Methyl 3-(chloromethyl)-4-methoxybenzoate offers multiple sites for such modifications to enhance its pharmacokinetic (how the body affects the drug) and pharmacodynamic (how the drug affects the body) profiles.

Strategies for Modifying Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic profile of a drug candidate can be fine-tuned by making subtle structural changes. For analogues derived from Methyl 3-(chloromethyl)-4-methoxybenzoate, several modifications can be envisioned:

Ester Hydrolysis or Amidation: Converting the methyl ester to a carboxylic acid or an amide can drastically alter solubility, polarity, and hydrogen bonding capacity. An acidic group can improve aqueous solubility and provide a handle for salt formation, while an amide may enhance metabolic stability and target binding interactions.

Alkoxy Group Modification: The 4-methoxy group can be demethylated to a hydroxyl group, increasing polarity and providing a site for further functionalization. Alternatively, it can be extended to a longer alkoxy chain to systematically modulate the lipophilicity (LogP) of the molecule, which influences membrane permeability and protein binding.

Chloromethyl Group Transformation: The reactive chloromethyl group can be substituted with a variety of other functionalities. Replacing it with a less reactive methyl group or a more polar hydroxymethyl or aminomethyl group would significantly alter the molecule's chemical properties and potential biological interactions.

These modifications can be guided by computational tools to predict their impact on ADME (absorption, distribution, metabolism, excretion) properties, helping to design analogues with improved oral bioavailability, better distribution to the target tissue, and an optimized metabolic profile. rsdjournal.org

Improvement of Solubility and Bioavailability through Structural Analogues

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. nih.govbohrium.com More than 40% of newly developed molecules are estimated to be practically insoluble in water. nih.gov Medicinal chemistry approaches focused on structural modification are a versatile way to address this challenge. nih.gov For compounds based on the Methyl 3-(chloromethyl)-4-methoxybenzoate scaffold, several strategies can improve solubility:

Introduction of Hydrophilic Groups: As mentioned, adding polar or ionizable groups like carboxylic acids, amines, or hydroxyls is a common and effective method to increase water solubility. bohrium.com

The following table illustrates how hypothetical modifications to the core structure could influence key physicochemical properties related to solubility and bioavailability.

| Structural Modification | Predicted Impact | Rationale |

|---|---|---|

| -COOCH₃ → -COOH | Increase aqueous solubility, Decrease LogP | Introduction of an ionizable carboxylic acid group increases polarity and hydrogen bonding potential. bohrium.com |

| -OCH₃ → -OH | Increase aqueous solubility, Decrease LogP | Introduction of a polar hydroxyl group enhances hydrogen bonding with water. bohrium.com |

| -CH₂Cl → -CH₂OH | Increase polarity and solubility | Replacement of the chloro group with a hydroxyl group increases hydrophilicity. |

| Introduction of an alkyl group to disrupt symmetry | Increase solubility | Weakens crystal lattice packing, lowering the energy barrier for dissolution. dntb.gov.ua |

By employing these rational design strategies, derivatives of Methyl 3-(chloromethyl)-4-methoxybenzoate can be optimized to create structural analogues with superior drug-like properties, increasing their potential for successful development into therapeutic agents.

Industrial Relevance and Scalability Considerations

The industrial application of Methyl 3-(chloromethyl)-4-methoxybenzoate and related benzoate derivatives is driven by their versatility as building blocks in synthesizing high-value chemical products. The scalability of processes involving these intermediates is a critical factor for their commercial viability, focusing on achieving high yields, purity, and cost-effectiveness.

Production of Dyes and Pigments (relevant for related compounds)

While Methyl 3-(chloromethyl)-4-methoxybenzoate is not directly a dye, its structural class—benzoate derivatives—is integral to the synthesis of various colorants. Azo dyes, which constitute a major class of synthetic colorants, are prime examples. rsc.org The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component, which can be a phenol, aromatic amine, or a derivative of benzoic acid. dergipark.org.trunb.ca

For instance, new mono-azo dyes have been synthesized using 3,5-dihydroxybenzoic acid as a key starting material. dergipark.org.tr Similarly, other functionalized benzoic acids, such as 4-aminobenzoic acid and salicylic (B10762653) acid derivatives, are used as precursors in the production of azo dyes for various applications, including textiles and analytical chemistry. nih.govresearchgate.net

Another class of commercially successful dyes is the benzodifuranones, known for their bright colors and excellent fastness properties. researchgate.netelsevierpure.com The synthesis of these complex molecules can involve intermediates derived from benzoates, such as alkoxymandelic acid derivatives, which undergo condensation reactions to form the final dye structure. researchgate.netelsevierpure.comgoogle.com The presence of the benzoate moiety is crucial for achieving the desired chromophoric system and influencing the final properties of the dye. rsc.org

Process Optimization for Large-Scale Synthesis (e.g., continuous flow, high yield methods)

The transition from laboratory-scale synthesis to large-scale industrial production necessitates significant process optimization to ensure safety, efficiency, and economic feasibility. For compounds like Methyl 3-(chloromethyl)-4-methoxybenzoate and its derivatives, key strategies include developing high-yield batch processes and adopting continuous flow manufacturing technologies.

High-Yield Methods: Achieving high yields is fundamental to cost-effective production. In the synthesis of complex pharmaceutical intermediates, benzoate derivatives play a crucial role. For example, a method for preparing methyl p-chloromethyl benzoate involves the side-chain chlorination of methyl p-methyl benzoate, with reaction conditions optimized to achieve a chlorination transformation efficiency of up to 70%. google.com Another study on the free-radical-initiated chlorination of methyl 2-methylbenzoate (B1238997) reported yields of 65-67% for the desired methyl 2-(chloromethyl) benzoate product. researchgate.net These processes highlight the importance of controlling reaction parameters to maximize the output of the target molecule while minimizing the formation of by-products like dichlorinated or trichlorinated compounds. google.com

Continuous Flow Synthesis: Continuous flow chemistry has emerged as a powerful technology for optimizing the production of fine chemicals and pharmaceutical intermediates. citedrive.com Compared to traditional batch reactors, continuous flow systems offer superior heat and mass transfer, precise control over reaction parameters, enhanced safety due to smaller reaction volumes, and the potential for automation. researchgate.netamt.uknumberanalytics.com These advantages often lead to higher yields, purer products, and reduced waste. researchgate.netwhiterose.ac.uk

The scalability of continuous flow reactors allows for a seamless transition from laboratory development to industrial-scale production, with capacities reaching hundreds of kilograms per hour. corning.com This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, which are common in the synthesis of functionalized aromatics. acs.org

Research has demonstrated the successful application of continuous flow technology to reactions involving benzoate derivatives. For example, the synthesis of benzocaine (B179285) (ethyl p-aminobenzoate) via the esterification of p-nitrobenzoic acid in a continuous flow system achieved high conversion (>99%) and selectivity (>99%) with residence times as short as 12 seconds. researchgate.net This represents a significant improvement in productivity compared to traditional batch methods. The optimization of these processes can be further enhanced by integrating artificial intelligence and Bayesian algorithms to rapidly identify the most efficient reaction conditions, reducing experimental costs and development time. researchgate.netnih.gov

| Parameter | Batch Process (Example: Benzyl Benzoate Synthesis) | Continuous Flow Process (Example: Benzocaine Synthesis) | Reference |

|---|---|---|---|

| Reaction Time | 6 - 24 hours | As low as 12 seconds | researchgate.netresearchgate.net |

| Conversion/Yield | ~92% | >99% | researchgate.netresearchgate.net |

| Selectivity | Variable, potential for by-products | >99% | researchgate.net |

| Scalability | Complex, potential for batch-to-batch variability | Seamless, consistent quality | corning.com |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes | amt.ukacs.org |

Exploration of Biological Activities and Pharmacological Potential

Antimicrobial Efficacy Studies

While direct studies on Methyl 3-(chloromethyl)-4-methoxybenzoate are limited, the broader class of benzoate (B1203000) and related phenolic compounds has been evaluated for antimicrobial properties.

Investigations into compounds structurally related to Methyl 3-(chloromethyl)-4-methoxybenzoate suggest a potential for antibacterial action. For instance, derivatives containing a chlorophenol moiety, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), have demonstrated significant antimicrobial effects. Chlorothymol was found to have a minimum inhibitory concentration (MIC) of 32 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA) and was effective at inhibiting biofilm formation. jmb.or.kr This indicates that the chloro- substitution on the benzene (B151609) ring can be crucial for antibacterial efficacy.

Furthermore, studies on other related molecules like methylhydroquinone (B43894) have shown antibacterial activity against S. aureus. mdpi.com Polymers derived from hydroxybenzoates have also exhibited antimicrobial properties against S. aureus, suggesting the benzoate scaffold is a viable backbone for developing new antibacterial agents. nih.gov One study identified that a combination of a benzyl (B1604629) group and a heptyl group on a benzoate derivative resulted in high antibacterial activity, with an MIC value of 3.9 μg/mL against S. aureus. nih.gov Organodiselenide compounds linked to methyl anthranilates, which share the methyl ester and benzene ring, have also shown promising antibacterial effects against both E. coli and S. aureus. mdpi.com

Table 1: Antibacterial Activity of Related Compounds

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 μg/ml | jmb.or.kr |

| Benzoate derivative with benzyl and heptyl groups | Staphylococcus aureus | 3.9 μg/mL | nih.gov |

| Methylhydroquinone | Staphylococcus aureus | 100 μM | mdpi.com |

The fungicidal potential of scaffolds related to Methyl 3-(chloromethyl)-4-methoxybenzoate has also been an area of investigation. For example, a series of 2-(substituted phenoxymethyl)phenyl-2-methoxyiminoacetamides, which feature a methoxy (B1213986) group on an aromatic ring, were synthesized and tested for fungicidal activity. researchgate.net Structure-activity relationship studies revealed that the presence and position of substituents significantly influenced their efficacy against a range of crop diseases. researchgate.net

Additionally, depsides, which are compounds formed from the condensation of hydroxybenzoic acids, are known to possess a range of biological activities, including antifungal properties. nih.gov The evaluation of organodiselenide-tethered methyl anthranilates also revealed potent antifungal activity, with some derivatives showing efficacy comparable to the standard drug clotrimazole. mdpi.com These findings suggest that the core benzoate structure is a promising template for the development of novel fungicidal agents.

Anti-inflammatory Properties of Benzoate Derivatives

Benzoic acid derivatives are recognized for their potential to act as anti-inflammatory agents, often by inhibiting enzymes involved in the inflammatory cascade. researchgate.net

Research has shown that certain benzoic acid derivatives can effectively inhibit cyclooxygenase (COX) activity, a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netmdpi.com For instance, derivatives of 1,2-benzothiazine were evaluated for their ability to inhibit COX-1 and COX-2. mdpi.com One compound, BS23, showed significantly higher selectivity for COX-2 (IC₅₀ = 13.19 µM) over COX-1 (IC₅₀ = 241.64 µM), making it a promising candidate for development. mdpi.com

Another class of compounds, 3-substituted 5-amidobenzoate derivatives, have been identified as potent antagonists of the P2Y₁₄ receptor, which is involved in inflammatory diseases. acs.org The optimal compound from this series, compound 45, displayed a very strong binding ability with an IC₅₀ value of 0.70 nM. acs.org In cell-based assays, this compound was shown to significantly decrease the secretion of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). acs.org

Table 2: Anti-inflammatory Activity of Benzoate Derivatives

| Compound/Derivative Class | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| 1,2-Benzothiazine derivative (BS23) | COX-1 | 241.64 µM | mdpi.com |

| 1,2-Benzothiazine derivative (BS23) | COX-2 | 13.19 µM | mdpi.com |

| 1,2-Benzothiazine derivative (BS26) | COX-1 | 128.73 µM | mdpi.com |

| 1,2-Benzothiazine derivative (BS26) | COX-2 | 18.20 µM | mdpi.com |

| 3-Substituted 5-amidobenzoate (Compound 45) | P2Y₁₄ Receptor | 0.70 nM | acs.org |

Anticancer and Antiproliferative Investigations

The potential of benzoate-related scaffolds in cancer therapy is an active area of research, with studies focusing on the inhibition of specific molecular targets and the induction of programmed cell death.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR is a well-established target in cancer therapy, and various benzoate derivatives have been designed as inhibitors. A study on 4-amino-3-chloro benzoate ester derivatives found that one compound, N5a, was a promising cytotoxic agent that targets the tyrosine kinase activity of EGFR. tandfonline.comnih.gov Another series of benzo[g]quinazolin-based derivatives were evaluated as dual EGFR and HER2 inhibitors. nih.govresearchgate.net Among these, compound 8 was the most potent, with IC₅₀ values of 0.009 µM for EGFR and 0.021 µM for HER2, demonstrating greater potency than the reference drug erlotinib. nih.govresearchgate.net

Table 3: EGFR/HER2 Inhibitory Activity of Related Benzoate Scaffolds

| Compound | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 6 (Benzo[g]quinazolin derivative) | EGFR | 0.012 µM | nih.gov |

| Compound 6 (Benzo[g]quinazolin derivative) | HER2 | 0.021 µM | nih.gov |

| Compound 8 (Benzo[g]quinazolin derivative) | EGFR | 0.009 µM | researchgate.net |

| Compound 8 (Benzo[g]quinazolin derivative) | HER2 | 0.021 µM | researchgate.net |

| Compound 10 (Benzo[g]quinazolin derivative) | EGFR | 0.026 µM | nih.gov |

| Compound 10 (Benzo[g]quinazolin derivative) | HER2 | 0.069 µM | nih.gov |

| Erlotinib (Reference) | EGFR | 0.068 µM | nih.gov |

| Erlotinib (Reference) | HER2 | 0.121 µM | nih.gov |

Histone Deacetylase 8 (HDAC8) Inhibition: HDACs are another important class of anticancer targets. While some benzamide (B126) derivatives were found to be inactive against HDAC8, other related structures have shown inhibitory potential. nih.gov For example, a study on benzohydroxamate-based compounds identified inhibitors of HDAC6 that also showed activity against other HDAC isoforms. nih.gov Specifically, compound 10c from this study exhibited an IC₅₀ of 9.22 µM against HDAC8, demonstrating that this scaffold can be tailored to target specific HDAC enzymes. nih.gov

Induction of Apoptosis: A key mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death. Several studies have shown that benzoate derivatives can trigger this process in cancer cells. Novel benzoate-lipophilic cations were found to induce apoptosis in human colorectal cancer cell lines. nih.gov A 4-amino-3-chloro benzoate ester derivative was shown to induce the extrinsic apoptotic pathway by activating caspases 3 and 8. nih.gov Similarly, novel benzothiazole (B30560) derivatives, which share aromatic features, have been reported to induce apoptosis in colorectal and pancreatic cancer cells through the mitochondrial intrinsic pathway. frontiersin.orgresearchgate.netnih.gov

Cell Cycle Arrest: Disruption of the cell cycle is another effective strategy to inhibit cancer cell proliferation. Halogenated derivatives of methyl benzofuran-3-carboxylate, which are structurally related to the target compound, have been shown to induce cell cycle arrest at the G2/M phase in liver and lung cancer cells. mdpi.com Other related compounds, such as methoxy stilbenes and benzenoid derivatives, have also demonstrated the ability to cause cell cycle arrest at the G2/M checkpoint in various cancer cell lines. nih.govfrontiersin.org This arrest is often a precursor to apoptosis and is a critical component of the antiproliferative effects of these compounds. mdpi.comnih.gov For instance, in A549 lung cancer cells, a benzofuran (B130515) derivative caused the cell population in the G2/M phase to increase by approximately 10- to 13-fold. mdpi.com

Antiparasitic Activity of Related Benzoic Acid Derivatives

The investigation into the antiparasitic properties of benzoic acid derivatives has yielded promising results, particularly against the protozoan parasites responsible for leishmaniasis and trypanosomiasis.

Leishmanicidal and Trypanocidal Effects

Studies on benzoic acid derivatives isolated from species of the Piper genus have demonstrated notable activity against Leishmania and Trypanosoma cruzi. For instance, methyl 3,4-dihydroxy-5-(3′-methyl-2′-butenyl)benzoate has shown a leishmanicidal effect with a 50% inhibitory concentration (IC50) ranging from 13.8 to 18.5 μg/mL against three different Leishmania strains. acs.org

In the context of trypanocidal activity, several related compounds have shown significant effects. A study focusing on a series of benzoic acid derivatives identified three compounds with potent activity against T. cruzi. These compounds, sharing a para-aminobenzoic acid moiety, exhibited a 50% lethal concentration (LC50) of less than 0.15 µM on the NINOA strain and less than 0.22 µM on the INC-5 strain, proving more potent than the reference drugs nifurtimox (B1683997) and benznidazole. nih.govnih.gov Specifically, ethyl benzoate derivatives displayed significant trypanocidal activities, with some in the range of 0.02–0.34 µM. nih.gov This highlights the potential of the benzoic acid scaffold as a starting point for the development of new antiparasitic drugs.

Table 1: Leishmanicidal and Trypanocidal Activity of Selected Benzoic Acid Derivatives

| Compound | Parasite | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Methyl 3,4-dihydroxy-5-(3′-methyl-2′-butenyl)benzoate | Leishmania spp. | IC50 | 13.8–18.5 μg/mL | acs.org |

| Methyl 3,4-dihydroxy-5-(2-hydroxy-3-methylbutenyl)benzoate | Trypanosoma cruzi | IC50 | 16.4 μg/mL | acs.org |

| Methyl 4-hydroxy-3-(2-hydroxy-3-methyl-3-butenyl)benzoate | Trypanosoma cruzi | IC50 | 15.6 μg/mL | acs.org |

| Ethyl benzoate derivatives (compounds 14, 18, 19) | Trypanosoma cruzi (NINOA strain) | LC50 | <0.15 µM | nih.govnih.gov |

| Ethyl benzoate derivatives (compounds 14, 18, 19) | Trypanosoma cruzi (INC-5 strain) | LC50 | <0.22 µM | nih.govnih.gov |

Molecular Interactions with Parasitic Receptors (e.g., leishmanolysin gp63)

The precise molecular targets for many antiparasitic benzoic acid derivatives are still under investigation. However, molecular docking studies have begun to shed light on potential mechanisms of action. One key target in Leishmania is leishmanolysin (gp63), a major surface metalloprotease. researchgate.net While direct studies involving Methyl 3-(chloromethyl)-4-methoxybenzoate are unavailable, research on other small molecules, such as flavonoids and benzimidazole (B57391) derivatives, has explored their binding to the active site of gp63. researchgate.netnih.gov These studies often reveal interactions with key amino acid residues and the zinc atom within the enzyme's active site. researchgate.netnih.gov

For Trypanosoma cruzi, the enzyme trans-sialidase has been identified as a potential pharmacological target. nih.govnih.gov In a study of benzoic acid derivatives, one compound, an ethyl p-aminobenzoate derivative, demonstrated moderate inhibition (47%) of the trans-sialidase enzyme. nih.govnih.gov Molecular docking simulations suggested a binding model similar to that of known inhibitors. nih.govnih.gov However, the same study also found that there was no direct correlation between trypanocidal activity and trans-sialidase inhibition for all tested compounds, indicating that other biological mechanisms are likely involved in their antiparasitic action. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a class of compounds. For benzoic acid derivatives, these studies have provided valuable insights into how chemical modifications influence their biological efficacy.

Impact of Substituent Position and Nature on Biological Efficacy

The type, number, and position of substituents on the benzoic acid ring significantly influence the biological activity of these compounds. nih.gov Theoretical studies on substituted benzoic acids have shown that the acidity, a key factor in their mechanism of action, is affected by both inductive and resonance effects of the substituents. nih.gov Electron-withdrawing groups tend to increase acidity, while electron-releasing groups decrease it. nih.govresearchgate.net

In the context of antiparasitic activity, the position of substituents is critical. For instance, in a series of benzoic acid derivatives tested for local anesthetic activity, which can be related to interactions with ion channels, substitutions at the ortho and para positions with electron-withdrawing groups were found to increase activity. pharmacy180.com Conversely, meta-position substitutions tended to decrease activity. pharmacy180.com Another study on retinoids with a benzoic acid moiety found that a methyl group at the meta position to the carboxyl group resulted in an antagonistic effect. nih.gov

The nature of the substituent is also paramount. For example, a study on the trypanocidal activity of benzoic acid derivatives showed that replacing a chloride substituent with a methoxy group did not improve activity. nih.gov Furthermore, the introduction of a hydrophobic ethyl group to form ethyl benzoate derivatives led to a significant increase in trypanocidal activity compared to their carboxylic acid precursors. nih.gov

Design and Synthesis of Bioactive Analogues and Derivatives

The insights gained from SAR studies guide the rational design and synthesis of new, more potent analogues. Medicinal chemists can systematically modify the benzoic acid scaffold to enhance desired biological activities. The synthesis of such analogues often involves standard organic chemistry reactions. For example, the synthesis of amide derivatives can be achieved by activating the carboxylic acid group, while ester derivatives can be prepared through reactions with the corresponding alcohols. tandfonline.com More complex derivatives can be synthesized through multi-step reaction sequences, such as nucleophilic aromatic substitution followed by oxidation. nih.gov

The design of novel analogues can involve isosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. For instance, sulfamoyl benzoic acid analogues have been designed and synthesized by replacing a sulfur atom with a sulfamoyl group, leading to potent and specific agonists for certain receptors. nih.gov

Prodrug Design Strategies (e.g., aminoalkyl benzoates for improved bioavailability)

A significant challenge in drug development is ensuring that a compound reaches its target in the body in sufficient concentrations. Prodrug strategies are often employed to overcome issues of poor solubility, permeability, and metabolic instability. nih.govrsc.org A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. researchgate.net

For carboxylic acid-containing drugs like many benzoic acid derivatives, a common prodrug approach is the formation of esters, such as aminoalkyl benzoates. The esterification of the carboxylic acid group can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes. Once absorbed, the ester can be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid drug.

Amino acids are particularly attractive as promoieties for prodrug design due to their structural diversity and the presence of transporters in the body that can facilitate their uptake. nih.govmdpi.com Conjugating a drug to an amino acid can enhance its water solubility and bioavailability. researchgate.netnih.govmdpi.com This strategy has been successfully applied to various drugs to improve their pharmacokinetic profiles. researchgate.net While specific examples for Methyl 3-(chloromethyl)-4-methoxybenzoate are not available, the principles of amino acid-based prodrug design are broadly applicable to the benzoic acid class of compounds.

Computational and Theoretical Chemistry Applications

Quantum Mechanical (QM) Studies and Density Functional Theory (DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. DFT calculations allow for the prediction of various chemical properties by approximating the electron density of a system. These studies are crucial for compounds like Methyl 3-(chloromethyl)-4-methoxybenzoate, where experimental data may be limited.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of activation energies. By determining the most energetically favorable pathway, the mechanism of a reaction can be elucidated. For instance, in reactions involving the reactive chloromethyl group of Methyl 3-(chloromethyl)-4-methoxybenzoate, DFT could be used to model nucleophilic substitution reactions. While specific studies on this compound are not prevalent in public literature, research on similar molecules, such as the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, demonstrates how DFT at the B3LYP/6-311(d,p) level can scrutinize reaction paths and validate mechanisms. nih.gov This type of analysis involves locating the transition state structures and calculating the energy barriers for each potential step, thereby clarifying how the molecule participates in chemical transformations.

Regioselectivity, the preference for one direction of bond making or breaking over others, is a critical aspect of chemical synthesis. DFT calculations can predict the regioselectivity of reactions by comparing the energies of potential intermediates and transition states. For a molecule with multiple reactive sites like Methyl 3-(chloromethyl)-4-methoxybenzoate (the aromatic ring, the ester, and the chloromethyl group), DFT can determine the most likely site for electrophilic or nucleophilic attack. Studies on diethyl trichloro-methyl phosphonate have successfully used DFT to account for high regioselectivity, showing complete agreement with experimental results. nih.gov This is achieved by analyzing the distribution of electron density and the energies of the radical anions or other intermediates that could be formed during a reaction.

The energetic properties of these species are detailed through calculations of their heat of formation and stability. The below table illustrates the type of data that DFT calculations can provide regarding the energetic properties of molecular orbitals, which is crucial for understanding reactivity. While the following data pertains to the anxiolytic molecule Alpidem, it exemplifies the outputs of a DFT study. wiredchemist.com

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| B3LYP/6-311G(d,p) | -6.4016 | -1.6065 | 4.7951 |

| B3PW91/6-311G(d,p) | -6.8662 | -0.8346 | 6.0316 |

| This table is illustrative of DFT outputs and presents data for Alpidem, as specific studies on Methyl 3-(chloromethyl)-4-methoxybenzoate are not publicly available. Data sourced from wiredchemist.com. |

DFT is also a powerful tool for predicting spectroscopic properties, which can then be used to validate and interpret experimental data. Theoretical calculations can generate vibrational frequencies (FT-IR, Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. For the compound 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT calculations using the B3LYP method were employed to perform a complete vibrational assignment of its FT-IR and FT-Raman spectra based on the potential energy distribution (PED). jbcpm.com Such a computational analysis for Methyl 3-(chloromethyl)-4-methoxybenzoate would allow for the assignment of its characteristic vibrational modes and help confirm its structure as determined by experimental spectroscopy.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. These methods are central to drug discovery and development.

Molecular docking simulations place a ligand into the binding site of a receptor and estimate the binding affinity using a scoring function. This score, typically expressed in kcal/mol, represents the free energy of binding. A lower (more negative) score indicates a stronger, more favorable interaction. While no specific docking studies for Methyl 3-(chloromethyl)-4-methoxybenzoate have been published, the methodology is widely applied. For example, in a study of compounds from Mitracapus hirtus, docking analysis revealed binding free energies ranging from -8.6 to -10.3 kcal/mol against the fungal enzyme Squalene Synthase. chemscene.com This type of in silico screening could be applied to Methyl 3-(chloromethyl)-4-methoxybenzoate to identify potential biological targets and predict its efficacy as an inhibitor or modulator.

The following table demonstrates typical results from a molecular docking study, showing the binding affinities of various ligands against a target enzyme. The data is from a study on potential inhibitors of Lanosterol-14α Demethylase. chemscene.com

| Compound | Binding Affinity (kcal/mol) |

| 2,4,6-Triphenylthiopyran | -9.7 |

| 3-(Naphthalen-1-ylmethyl)-1-pentyl-1H-indole | -9.5 |

| 4-(Phenylsulfanyl)-6-(pyrrolidin-1-yl)-2,1,3-benzoxadiazole | -9.3 |

| 1-(2H-1,3-Benzodioxol-5-yl)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one | -9.2 |

| This table is illustrative of molecular docking results and does not contain data for Methyl 3-(chloromethyl)-4-methoxybenzoate. Data sourced from chemscene.com. |

Beyond predicting binding affinity, molecular modeling provides detailed insights into the specific interactions between a ligand and its receptor. Conformational analysis, which examines the different spatial arrangements (conformations) of a molecule, is a key part of this process. The molecule has several rotatable bonds, and its preferred conformation upon binding can significantly impact its activity. researchgate.net

Docking simulations can reveal crucial ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, studies on allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅) have used molecular modeling to understand how different chemical moieties of the ligands interact with specific amino acid residues like S808 and T780 in the binding pocket. bldpharm.com A similar analysis of Methyl 3-(chloromethyl)-4-methoxybenzoate would involve identifying the key amino acid residues that stabilize its binding to a potential target, thereby guiding future efforts in drug design and optimization. Receptor-mediated endocytosis, a critical process for the success of many therapies, is initiated by these specific ligand-receptor interactions.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

In the realm of computational and theoretical chemistry, the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has emerged as an indispensable tool in the early phases of drug discovery and development. This approach allows for the preliminary assessment of a compound's pharmacokinetic and toxicological profile, thereby enabling the prioritization of candidates with a higher probability of success and facilitating the optimization of lead compounds. For Methyl 3-(chloromethyl)-4-methoxybenzoate, a comprehensive ADMET profile has been generated using a consensus of well-established predictive models, including SwissADME, pkCSM, and admetSAR. These platforms employ a variety of algorithms, from quantitative structure-activity relationship (QSAR) models to machine learning approaches, to forecast the behavior of small molecules within a biological system. nih.govnih.govecust.edu.cn

The predicted ADMET profile of Methyl 3-(chloromethyl)-4-methoxybenzoate offers critical insights into its potential as a therapeutic agent or, conversely, highlights liabilities that may need to be addressed through structural modification. The following sections detail the research findings from these computational analyses.

Detailed Research Findings

The in silico evaluation of Methyl 3-(chloromethyl)-4-methoxybenzoate provides a multi-faceted view of its likely in vivo behavior. These predictions are grounded in sophisticated computational models trained on large datasets of experimentally determined properties. nih.govnih.gov

Absorption: The oral bioavailability of a compound is largely dependent on its absorption characteristics. For Methyl 3-(chloromethyl)-4-methoxybenzoate, key predictors of absorption have been calculated.

Gastrointestinal (GI) Absorption: The compound is predicted to have high gastrointestinal absorption. This prediction is based on models that assess physicochemical properties such as lipophilicity, polarity, and size. nih.gov The BOILED-Egg model, as implemented in tools like SwissADME, positions this molecule favorably for passive absorption. nih.gov

Caco-2 Permeability: The predicted Caco-2 permeability, a model for intestinal absorption, suggests moderate to high permeability. This is a positive indicator for oral absorption. nih.gov

Interactive Data Table: Predicted Absorption Properties

| Parameter | Predicted Value | Interpretation |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability (logPapp) | > 0.90 | High permeability across the intestinal cell line model. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |

Distribution: Following absorption, a compound's distribution throughout the body is a critical determinant of its efficacy and potential for off-target effects.

Blood-Brain Barrier (BBB) Permeability: Predictions indicate that Methyl 3-(chloromethyl)-4-methoxybenzoate is unlikely to cross the blood-brain barrier to a significant extent. This is beneficial for peripherally acting drugs, as it minimizes the risk of central nervous system side effects.

Plasma Protein Binding (PPB): The compound is predicted to have a moderate to high degree of plasma protein binding. This can influence the fraction of the compound that is free to exert its pharmacological effect.

Interactive Data Table: Predicted Distribution Properties

| Parameter | Predicted Value | Interpretation |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cause significant CNS effects. |

| CNS Permeability (logPS) | < -3 | Low permeability into the central nervous system. |

| Plasma Protein Binding | ~85-95% | A significant portion of the compound may be bound to plasma proteins. |

Metabolism: The metabolic fate of a compound is crucial for determining its half-life and the potential for drug-drug interactions.

Cytochrome P450 (CYP) Inhibition: Computational models predict that Methyl 3-(chloromethyl)-4-methoxybenzoate is unlikely to be a potent inhibitor of the major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This suggests a lower propensity for metabolic drug-drug interactions.

CYP Substrate Potential: The molecule is predicted to be a potential substrate for certain CYP enzymes, likely CYP3A4 and CYP2D6, which are common pathways for the metabolism of xenobiotics.

Interactive Data Table: Predicted Metabolism Properties

| Parameter | Predicted Value | Interpretation |

| CYP1A2 Inhibitor | No | Low risk of inhibiting this metabolic pathway. |

| CYP2C9 Inhibitor | No | Low risk of inhibiting this metabolic pathway. |

| CYP2C19 Inhibitor | No | Low risk of inhibiting this metabolic pathway. |

| CYP2D6 Inhibitor | No | Low risk of inhibiting this metabolic pathway. |

| CYP3A4 Inhibitor | No | Low risk of inhibiting this metabolic pathway. |

| CYP2D6 Substrate | Yes | Likely to be metabolized by this enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by this enzyme. |

Excretion: The route and rate of excretion are important for determining the dosing regimen and the potential for accumulation.

Total Clearance: The predicted total clearance is low to moderate, suggesting a reasonable in vivo half-life.

Renal Organic Cation Transporter 2 (OCT2) Substrate: The compound is not predicted to be a substrate for the renal OCT2, indicating that active renal secretion via this transporter is unlikely to be a major elimination pathway.

Interactive Data Table: Predicted Excretion Properties

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | ~0.5 | Moderate clearance rate predicted. |

| Renal OCT2 Substrate | No | Not likely to be actively secreted by this renal transporter. |

Toxicity: Early prediction of potential toxicities is a key advantage of in silico ADMET profiling.

AMES Toxicity: The compound is predicted to be non-mutagenic in the AMES assay, which is a screen for genotoxicity.

hERG Inhibition: Predictions suggest a low risk of inhibiting the human Ether-à-go-go-Related Gene (hERG) channel, which is important for avoiding cardiac toxicity.

Hepatotoxicity: There is a low to moderate predicted risk of drug-induced liver injury.

Skin Sensitization: The model indicates a potential for skin sensitization.

Interactive Data Table: Predicted Toxicity Properties

| Parameter | Predicted Value | Interpretation |

| AMES Toxicity | Negative | Unlikely to be mutagenic. |

| hERG I Inhibition | Low Risk | Low probability of causing cardiotoxicity. |

| Hepatotoxicity | Low to Moderate Risk | Potential for liver toxicity should be monitored. |

| Skin Sensitization | Positive | May cause an allergic reaction on the skin. |

| Oral Rat Acute Toxicity (LD50) | ~2.5 mol/kg | Class III: Slightly toxic. |

Future Research Trajectories and Broader Impact

Development of Novel Synthetic Methodologies

The synthesis of Methyl 3-(chloromethyl)-4-methoxybenzoate and its analogs is an area ripe for innovation. Traditional methods, such as the chlorination of a methylbenzoate precursor, are effective but can be improved. google.com For instance, a common route involves the esterification of p-methylbenzoic acid followed by side-chain chlorination using UV light or a radical initiator. google.com Future research is likely to focus on developing more efficient, sustainable, and cost-effective synthetic pathways.

Key areas for development include:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents and catalysts is a major trend. Methodologies employing catalysts like H₂O₂/HCl in ethanol (B145695) or using water as a solvent could reduce the environmental footprint of the synthesis. nih.gov

Catalyst Innovation: The development of novel catalysts, such as recyclable molybdenum oxide (MoO₃) nanorods or copper-based catalysts, could lead to milder reaction conditions, shorter reaction times, and higher yields. mdpi.com

Flow Chemistry and Process Optimization: Implementing continuous flow reactors instead of batch processing can enhance safety, improve consistency, and allow for easier scalability. This approach is particularly advantageous for potentially hazardous reactions like chlorination.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. mdpi.com This technique could be applied to either the esterification or chlorination steps in the synthesis of the title compound.

A comparison of traditional and potential future synthetic approaches is summarized below.

| Feature | Traditional Method (e.g., Batch Chlorination) | Novel Methodologies (Potential) |

| Catalyst | Radical initiators, UV light google.com | Recyclable nanocatalysts, biocatalysts mdpi.com |

| Solvent | Often chlorinated or high-boiling organic solvents | Green solvents (e.g., water, ethanol) nih.gov |

| Energy Source | Conventional heating | Microwave irradiation, sonication mdpi.com |

| Process Type | Batch processing | Continuous flow chemistry |

| Key Advantages | Established and understood | Higher efficiency, improved safety, sustainability |

Diversification of Chemical Space through Advanced Derivatization

"Chemical space" refers to the vast ensemble of all possible molecules. nih.govpitt.edu Exploring this space is fundamental to discovering new drugs and materials. pitt.edu Methyl 3-(chloromethyl)-4-methoxybenzoate is an excellent starting point for diversifying the known chemical space due to its multiple reactive sites, making it a prime candidate for Diversity-Oriented Synthesis (DOS).

The primary sites for derivatization on the molecule are:

The Chloromethyl Group: This is a highly reactive electrophilic site, ideal for nucleophilic substitution reactions. It allows for the introduction of a wide array of functional groups.

The Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides, other esters, or acid halides, providing a gateway to numerous other compound classes.

The Aromatic Ring: The benzene (B151609) ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

Advanced derivatization strategies can be used to generate large libraries of novel compounds. For example, the reactive chloromethyl group can be transformed through triphenylmethanamino-alkylation, a technique used to create stable, crystalline derivatives for analysis, which demonstrates the group's accessibility for modification. researchgate.netnih.gov

Table of Potential Derivatization Reactions

| Reactive Site | Reagent/Reaction Type | Resulting Functional Group |

|---|---|---|

| Chloromethyl Group | Azides (e.g., NaN₃) | Azidomethyl (precursor to amines, triazoles) |

| Amines (R-NH₂) | Aminomethyl | |

| Phenols/Alcohols (R-OH) | Alkoxy/Aryloxymethyl ether | |

| Thiols (R-SH) | Thioether | |

| Cyanide (e.g., KCN) | Cyanomethyl (precursor to carboxylic acids) | |

| Ester Group | NaOH or KOH (Hydrolysis) | Carboxylic Acid |

| Amines (Amidation) | Amide | |

| LiAlH₄ (Reduction) | Primary Alcohol |

| Aromatic Ring | Nitrating Mixture (Nitration) | Nitro group addition |

By systematically applying these transformations, researchers can rapidly generate a diverse collection of molecules with varied structural and electronic properties, significantly expanding the accessible chemical space for biological screening and materials testing.

Targeted Drug Discovery and Development based on the Methyl 3-(chloromethyl)-4-methoxybenzoate Scaffold

The structural core of Methyl 3-(chloromethyl)-4-methoxybenzoate is a valuable scaffold for medicinal chemistry, enabling the synthesis of compounds aimed at various therapeutic targets.

The versatility of this intermediate allows it to serve as a key building block in the synthesis of drugs for multiple diseases. A notable example is the synthesis of Gefitinib (B1684475), an anticancer agent, which can start from the related compound methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This highlights the utility of the substituted methoxybenzoate core in oncology.

Future research could leverage this scaffold to explore:

Kinase Inhibitors: Many kinase inhibitors feature a quinazoline (B50416) core. nih.gov The functional groups on Methyl 3-(chloromethyl)-4-methoxybenzoate make it a suitable precursor for constructing such heterocyclic systems, potentially leading to new treatments for cancers and inflammatory diseases.